molecular formula C16H24N2O3 B11016352 N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide

N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide

Cat. No.: B11016352
M. Wt: 292.37 g/mol
InChI Key: BUPHTPMBMBZTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, along with an ethylhexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide typically involves the nitration of 3-methylbenzamide followed by the introduction of the 2-ethylhexyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with 2-ethylhexylamine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for temperature and reaction control is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can be used.

Major Products Formed

    Oxidation: Formation of N-(2-ethylhexyl)-3-methyl-4-aminobenzamide.

    Reduction: Formation of N-(2-ethylhexyl)-3-methyl-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide is unique due to the combination of its nitro, ethylhexyl, and methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C16H24N2O3/c1-4-6-7-13(5-2)11-17-16(19)14-8-9-15(18(20)21)12(3)10-14/h8-10,13H,4-7,11H2,1-3H3,(H,17,19)

InChI Key

BUPHTPMBMBZTHR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.